molecular formula C13H18O2 B13325255 2-(2,4,5-Trimethylphenyl)butanoic acid

2-(2,4,5-Trimethylphenyl)butanoic acid

Cat. No.: B13325255
M. Wt: 206.28 g/mol
InChI Key: PEDBWFQPIKCDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4,5-Trimethylphenyl)butanoic acid is an organic compound with the molecular formula C13H18O2 It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a 2,4,5-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trimethylphenyl)butanoic acid typically involves the alkylation of 2,4,5-trimethylphenyl acetonitrile with ethyl alpha-bromoacetate in the presence of a base such as zinc in tetrahydrofuran. The resulting intermediate is then hydrolyzed using sodium hydroxide, followed by acidification with diluted hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trimethylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(2,4,5-Trimethylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trimethylphenyl)butanoic acid depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylbutanoic acid
  • 4-Phenylbutanoic acid
  • 2-(4-Bromophenyl)butanoic acid

Comparison

2-(2,4,5-Trimethylphenyl)butanoic acid is unique due to the presence of three methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity compared to other similar compounds. The trimethyl substitution pattern can affect the compound’s steric and electronic properties, making it distinct in its interactions and applications.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-(2,4,5-trimethylphenyl)butanoic acid

InChI

InChI=1S/C13H18O2/c1-5-11(13(14)15)12-7-9(3)8(2)6-10(12)4/h6-7,11H,5H2,1-4H3,(H,14,15)

InChI Key

PEDBWFQPIKCDSP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C(=C1)C)C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.